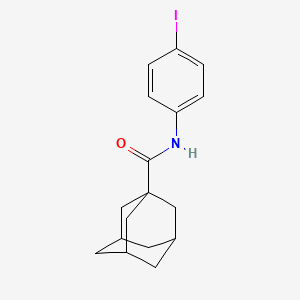
N-(4-iodophenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-1-adamantanecarboxamide, also known as 4-iodo-PCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(4-iodophenyl)-1-adamantanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects
N-(4-iodophenyl)-1-adamantanecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-iodophenyl)-1-adamantanecarboxamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative disorders. It has also been shown to exhibit low toxicity and good bioavailability in animal models. However, one of the limitations of N-(4-iodophenyl)-1-adamantanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-iodophenyl)-1-adamantanecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for N-(4-iodophenyl)-1-adamantanecarboxamide in these conditions. Another area of interest is its potential as a treatment for chronic pain and inflammation. Further studies are needed to determine the underlying mechanisms of its analgesic and anti-inflammatory effects. Finally, there is potential for the development of novel derivatives of N-(4-iodophenyl)-1-adamantanecarboxamide with improved solubility and pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-1-adamantanecarboxamide involves the reaction of 4-iodoaniline with 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(4-iodophenyl)-1-adamantanecarboxamide.
Applications De Recherche Scientifique
N-(4-iodophenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-iodophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFWZODBOFGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Iodophenyl)-1-adamantanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
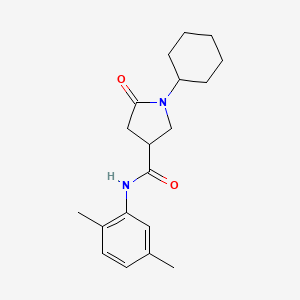
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160726.png)
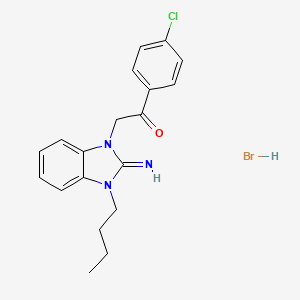
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5160742.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5160749.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5160764.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)
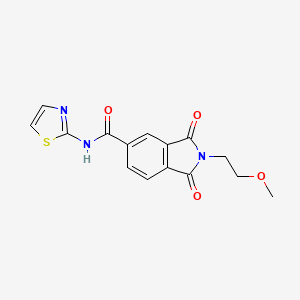
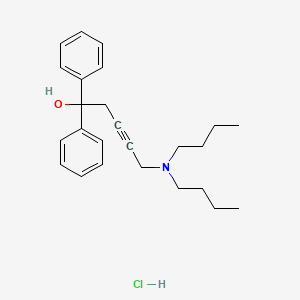
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B5160816.png)
![[1-(4-methylphenyl)-3-buten-1-yl][4-(4-{[1-(4-methylphenyl)-3-buten-1-yl]amino}benzyl)phenyl]amine dihydrochloride](/img/structure/B5160829.png)
